双(2-丙基)氨基甲基环氧乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

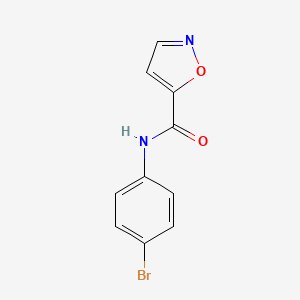

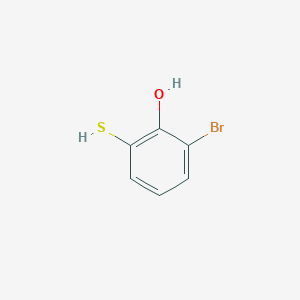

The compound (Oxiran-2-ylmethyl)bis(propan-2-yl)amine is a derivative of oxirane, which is an epoxide, a cyclic ether with a three-atom ring. This structure is highly strained and, as such, oxiranes are reactive molecules that are used in various chemical reactions, particularly in the synthesis of polymers. The compound contains an oxirane ring attached to a methyl group which is further connected to an amine with isopropyl substituents.

Synthesis Analysis

The synthesis of related oxiranylalkylamines has been explored in the context of polymerization reactions. For instance, N,N-diethyl-N-(oxirane-2-ylmethyl)amine, a compound with a similar structure to (Oxiran-2-ylmethyl)bis(propan-2-yl)amine, has been synthesized and polymerized using initiator systems such as ZnEt2/H2O and AlEt3/H2O. However, these reactions have been noted to yield low molecular weight polymers with low yields .

Molecular Structure Analysis

The molecular structure of oxiranylalkylamines is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether. This ring imparts significant strain to the molecule, making it highly reactive. The oxirane ring can be opened through various chemical reactions, leading to the formation of polymers or other complex molecules .

Chemical Reactions Analysis

Oxiranylalkylamines can undergo polymerization reactions to form polymers. However, as mentioned, the polymerization of N,N-diethyl-N-(oxirane-2-ylmethyl)amine results in low molecular weight polymers . In contrast, the polymerization of thiiranylalkylamines, which are sulfur analogs of oxiranylalkylamines, tends to give high molecular weight polymers. This suggests that the oxirane ring's reactivity can be influenced by the nature of the substituents attached to the nitrogen atom of the amine group .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from oxiranylalkylamines are influenced by the substituents on the nitrogen atom. For example, the physicochemical properties such as UV and IR absorptions, as well as the behavior during neutralization and gelation, have been studied for polymers derived from these compounds. The influence of the substituents on the amine group has been discussed in the context of the physical and chemical properties of the resulting polymers .

科学研究应用

1. 植物生长调节剂

双(2-丙基)氨基甲基环氧乙烷衍生物因其在农业中作为植物生长调节剂的潜力而受到探索。研究表明,由该化合物衍生的某些环状双季铵盐表现出显著的植物生长缓制作用。这些化合物在水稻(Oryza sativa)上进行了测试,发现它们在控制植物生长方面有效,其中一些化合物在缓制作用方面表现出优异的结果 (Bangar & Sharma, 2009)。

2. 半导体制造中的光刻

在半导体制造领域,双(2-丙基)氨基甲基环氧乙烷衍生物已被用于开发含有光降解碳酸酯单元的光刻交联环氧树脂体系。这些体系用于深紫外光刻,这是微电子器件制造中的一个关键工艺。由于其反射指数和吸收特性,含有这种化学结构的化合物显示出作为光刻的可图案化底层抗反射涂层材料的潜力 (Huh et al., 2009)。

3. 催化和配体化学

双(2-丙基)氨基甲基环氧乙烷及其衍生物在金属配合物的合成中用作配体,这些配合物在催化和材料科学中至关重要。例如,由该化合物衍生的三齿配体已被用来合成以铼三羰基核为核心的配合物,这些配合物在荧光应用中具有重要意义。与铼的络合导致有趣的配位几何和光物理性质 (Wei et al., 2006)。

4. 缓蚀

该化合物已显示出在缓蚀方面的有效性,特别是对于酸性溶液中的碳钢。由双(2-丙基)氨基甲基环氧乙烷衍生的芳香族环氧单体表现出良好的缓蚀性能,可以在工业应用中作为保护层,保护材料免受腐蚀性损伤 (Dagdag et al., 2019)。

属性

IUPAC Name |

N-(oxiran-2-ylmethyl)-N-propan-2-ylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(2)10(8(3)4)5-9-6-11-9/h7-9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNRBRVURLVXSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CO1)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-N-(2-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530883.png)

![3-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2530885.png)

![1-(tert-butyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2530887.png)

![4-(dimethylamino)-N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2530892.png)

![2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530895.png)

![1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530896.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2530901.png)

![2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2530905.png)